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Compound of Interest

Compound Name: 1,4-Dioxaspiro[4.4]nonan-7-amine

CAS No.: 1322805-04-8

Cat. No.: B1523348

Get Quote

1,4-Dioxaspiro[4.4]nonan-7-amine is a spirocyclic organic compound featuring a

cyclopentane ring, substituted with a primary amine, fused via a single spiro-carbon to a 1,4-

dioxolane ring. This unique three-dimensional architecture makes it a valuable building block

for medicinal chemists and drug development professionals.

In an era where drug discovery often struggles with the limitations of flat, aromatic molecules,

there is a significant push to "escape from flatland" by incorporating scaffolds with higher sp³-

hybridized carbon content.[1] Spirocycles, by their very nature, introduce conformational rigidity

and a well-defined three-dimensional exit vector for substituents, which can lead to improved

physicochemical properties, enhanced target binding, and novel intellectual property. The

quaternary carbon structure of spirocycles leads to a higher fraction of sp³ carbons (Fsp³), a

metric correlated with increased clinical success.[1] 1,4-Dioxaspiro[4.4]nonan-7-amine
serves as an exemplary scaffold in this class, offering a reactive primary amine handle for

diversification while the spiroketal portion provides structural complexity and polarity.

This guide provides a comprehensive overview of the chemical properties, synthesis,

characterization, and strategic applications of 1,4-Dioxaspiro[4.4]nonan-7-amine for

researchers and scientists in the pharmaceutical and chemical industries.
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Physicochemical and Structural Properties
The fundamental properties of 1,4-Dioxaspiro[4.4]nonan-7-amine are summarized below.

These data are critical for experimental design, computational modeling, and regulatory

documentation.

Property Value Source

Molecular Formula C₇H₁₃NO₂ PubChem[2][3]

Molecular Weight 143.18 g/mol PubChem[2]

IUPAC Name
1,4-dioxaspiro[4.4]nonan-7-

amine
PubChem[2]

CAS Number 1322805-04-8 BLDpharm[4]

Canonical SMILES C1CC2(CC1N)OCCO2 PubChem[2]

InChI Key
FTUCRLHGAZBPBK-

UHFFFAOYSA-N
PubChem[3]

Monoisotopic Mass 143.09464 Da PubChem[2][3]

Predicted XlogP -0.3 PubChem[3]

Hydrogen Bond Donors 1 PubChem[2]

Hydrogen Bond Acceptors 3 PubChem[2]

Rotatable Bond Count 1 PubChem[2]

Synthesis and Manufacturing
The synthesis of 1,4-Dioxaspiro[4.4]nonan-7-amine is not widely documented in academic

literature but can be achieved through logical, multi-step synthetic sequences common in

organic chemistry, starting from commercially available materials. The core strategy involves

the protection of a ketone, functional group manipulation on the carbocyclic ring, and

subsequent introduction of the amine moiety.

Retrosynthetic Analysis
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A logical retrosynthetic pathway begins by disconnecting the C-N bond of the target amine,

suggesting a precursor with a suitable leaving group or an electrophilic carbonyl that can be

converted to the amine. This precursor, in turn, can be derived from a protected

cyclopentanone derivative. The spirocyclic ketal itself serves as a robust protecting group for a

ketone, allowing for selective chemistry on other parts of the molecule.

1,4-Dioxaspiro[4.4]nonan-7-amine

Protected Cyclopentanone
with Leaving Group (e.g., -OMs)

  Amination (e.g., NaN₃ then reduction)

Protected Cyclopentanone
with Alcohol (-OH)

  Mesylation

Protected Cyclopentanone
with Ester (-COOR)

  Ester Reduction (e.g., LiAlH₄)

Cyclopentanone Derivative
(e.g., 3-Oxocyclopentane-1-carboxylate)

  Ketal Protection

Click to download full resolution via product page

Caption: Retrosynthetic pathway for 1,4-Dioxaspiro[4.4]nonan-7-amine.

Forward Synthetic Workflow
A plausible forward synthesis leverages standard, high-yielding reactions to construct the target

molecule efficiently.
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Ketal Protection: The synthesis commences with a suitably functionalized cyclopentanone,

such as a keto-ester. The ketone is protected as an ethylene ketal by reacting it with

ethylene glycol under acidic catalysis. This step is crucial to prevent the ketone from

interfering with subsequent reduction steps.

Functional Group Reduction: The ester group on the cyclopentane ring is reduced to a

primary alcohol using a powerful reducing agent like lithium aluminum hydride (LiAlH₄).

Activation of the Alcohol: The resulting hydroxyl group is a poor leaving group. It is activated

by converting it into a mesylate or tosylate using the corresponding sulfonyl chloride in the

presence of a non-nucleophilic base like triethylamine. This transforms the -OH into an

excellent leaving group.

Introduction of the Amine: The amine is introduced via a two-step sequence. First, the

mesylate is displaced by sodium azide (NaN₃) in an Sₙ2 reaction to form an alkyl azide.

Azide is a superior nucleophile and the resulting intermediate is stable. Second, the azide is

reduced to the primary amine using a method like the Staudinger reaction (with

triphenylphosphine followed by water) or catalytic hydrogenation. This sequence is a reliable

and safe method for converting alcohols to primary amines.

Spectroscopic Characterization
Unambiguous identification of 1,4-Dioxaspiro[4.4]nonan-7-amine requires a combination of

spectroscopic techniques.

¹H NMR: The proton NMR spectrum would exhibit characteristic signals for the dioxolane

ring protons (a multiplet around 3.9-4.0 ppm). The protons on the cyclopentane ring would

appear as a series of complex multiplets in the aliphatic region (approx. 1.5-2.5 ppm). The

proton alpha to the amine group would likely be a multiplet around 3.0-3.5 ppm. The NH₂

protons would appear as a broad singlet, the chemical shift of which is dependent on

concentration and solvent.

¹³C NMR: The carbon spectrum would show a signal for the spiroketal carbon around 110-

120 ppm. The two carbons of the dioxolane ring would be observed around 65 ppm. The

carbons of the cyclopentane ring would appear in the 20-50 ppm range, with the carbon

bearing the amine group (C-N) being the most downfield in this group.
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Infrared (IR) Spectroscopy: As a primary amine, the IR spectrum is expected to show two

distinct N-H stretching bands in the 3400-3250 cm⁻¹ region.[5] A characteristic N-H bending

(scissoring) vibration should appear between 1650-1580 cm⁻¹.[5] Additionally, strong C-O

ether stretching bands from the dioxolane ring would be prominent in the 1250–1020 cm⁻¹

range.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should confirm the

molecular formula via an accurate mass measurement of the molecular ion [M+H]⁺ at m/z

144.10192.[3]

Reactivity and Applications in Drug Development
The utility of 1,4-Dioxaspiro[4.4]nonan-7-amine stems from the reactivity of its primary amine

and the structural benefits of its spirocyclic core.

Core Reactivity
The primary amine is a versatile functional handle. It is nucleophilic and can readily participate

in a wide array of reactions, including:

Amide bond formation: Reaction with carboxylic acids, acid chlorides, or activated esters to

form amides.

Sulfonamide formation: Reaction with sulfonyl chlorides.

Reductive amination: Reaction with aldehydes or ketones in the presence of a reducing

agent to form secondary or tertiary amines.

Urea/Thiourea formation: Reaction with isocyanates or isothiocyanates.

This reactivity allows the spirocyclic core to be easily "decorated" with various functional

groups, enabling the rapid generation of compound libraries for structure-activity relationship

(SAR) studies.

Library Synthesis Workflow for SAR Exploration
The amine serves as a key point of diversification for building a library of analogues for

biological screening.
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Core Building Block

Reaction Classes

Derivative Library

1,4-Dioxaspiro[4.4]nonan-7-amine

Acylation
(R-COCl)

Sulfonylation
(R-SO₂Cl)

Reductive Amination
(R-CHO, NaBH(OAc)₃)

Amide Analogues Sulfonamide Analogues Secondary Amine Analogues

Click to download full resolution via product page

Caption: Workflow for diversifying the core scaffold into a chemical library.

Experimental Protocol: Illustrative Synthesis
This protocol is a representative procedure based on established chemical transformations and

should be adapted and optimized under appropriate laboratory conditions.

Synthesis of 1,4-Dioxaspiro[4.4]nonan-7-ol from Methyl 3-oxocyclopentane-1-carboxylate

Protection: To a solution of methyl 3-oxocyclopentane-1-carboxylate (1.0 eq) and ethylene

glycol (1.2 eq) in toluene, add a catalytic amount of p-toluenesulfonic acid (0.05 eq). Heat

the mixture to reflux with a Dean-Stark apparatus to remove water. Monitor by TLC until

starting material is consumed. Cool, wash with saturated NaHCO₃ solution, dry over MgSO₄,

and concentrate under reduced pressure to yield the protected ketal-ester.

Reduction: Prepare a suspension of LiAlH₄ (1.5 eq) in anhydrous THF under an inert

atmosphere and cool to 0 °C. Slowly add a solution of the ketal-ester from the previous step

in THF. Allow the reaction to warm to room temperature and stir for 4 hours. Cool back to 0
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°C and cautiously quench by sequential addition of water, 15% NaOH solution, and water.

Filter the resulting solids and concentrate the filtrate to obtain 1,4-dioxaspiro[4.4]nonan-7-ol.

Conversion to 1,4-Dioxaspiro[4.4]nonan-7-amine

Mesylation: Dissolve the alcohol (1.0 eq) and triethylamine (1.5 eq) in anhydrous

dichloromethane (DCM) and cool to 0 °C. Add methanesulfonyl chloride (1.2 eq) dropwise.

Stir at 0 °C for 2 hours. Wash with cold water, cold dilute HCl, and brine. Dry over MgSO₄

and concentrate in vacuo to yield the crude mesylate, which is used immediately in the next

step.

Azide Displacement: Dissolve the crude mesylate in DMF and add sodium azide (2.0 eq).

Heat the mixture to 80 °C and stir for 6 hours. Cool, pour into water, and extract with ethyl

acetate. Wash the combined organic layers with brine, dry over MgSO₄, and concentrate.

Staudinger Reduction: Dissolve the crude azide in THF/water (4:1). Add triphenylphosphine

(1.2 eq) and stir at room temperature overnight. Concentrate under reduced pressure and

purify by column chromatography (silica gel, eluting with a gradient of DCM/Methanol

containing 1% NH₄OH) to afford the final product, 1,4-Dioxaspiro[4.4]nonan-7-amine.

Safety and Handling
As with any chemical reagent, 1,4-Dioxaspiro[4.4]nonan-7-amine should be handled with

appropriate care in a laboratory setting.

Hazard Identification: May be harmful if swallowed and can cause skin and eye irritation.[6]

[7]

Precautions for Safe Handling: Use only in a well-ventilated area or under a chemical fume

hood.[6][8] Wear appropriate personal protective equipment (PPE), including safety glasses,

gloves, and a lab coat.[7] Avoid contact with skin, eyes, and clothing. Wash hands thoroughly

after handling.[7]

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[7][9]

Disposal: Dispose of contents and container in accordance with local, regional, and national

regulations.
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Conclusion
1,4-Dioxaspiro[4.4]nonan-7-amine is more than just a simple amine; it is a sophisticated

building block that provides a direct entry point to novel, three-dimensional chemical space. Its

spirocyclic core offers a rigid framework that can improve the pharmacological properties of

drug candidates, while the primary amine provides a reliable handle for chemical diversification.

For researchers and drug development professionals, this compound represents a valuable

tool for escaping the confines of "flatland" chemistry and exploring the next generation of

therapeutic agents.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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